molecular formula C9H12N2O2 B11910153 N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

Cat. No.: B11910153
M. Wt: 180.20 g/mol
InChI Key: JXBIHEYWYAMPRU-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(3-methoxyphenyl)ethanimidamide is an amidoxime derivative characterized by a methoxy-substituted phenyl ring at the meta position. Amidoximes are known for their versatility in coordination chemistry, biological activity, and synthetic applications. The meta-methoxy group in this compound influences electronic distribution and steric interactions, distinguishing it from para-substituted or heterocyclic analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)

InChI Key

JXBIHEYWYAMPRU-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C/C(=N\O)/N

Canonical SMILES

COC1=CC=CC(=C1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired ethanimidamide .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and methoxyphenyl moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The para-methoxy isomer (N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide, ) serves as a critical comparator:

  • Synthesis : Synthesized in 88% yield via hydroxylamine hydrochloride reaction, indicating efficient methodology applicable to both isomers .
  • Physical Properties : Melting point (111–112°C) suggests strong intermolecular forces due to symmetry in the para-substituted structure .
  • Electronic Effects : The para-methoxy group enhances electron density via resonance, facilitating electrophilic aromatic substitution . In contrast, the meta-methoxy group in the target compound likely exerts weaker resonance effects but may influence steric interactions differently.

Substituted Phenyl Derivatives

Compounds with electron-withdrawing or donating substituents highlight substituent-dependent reactivity:

  • 2-(4-Chlorophenyl) and 2-(4-Nitrophenyl) Derivatives ():
    • Yields vary significantly (58% for chloro vs. 93% for nitro), suggesting nitro groups may act as directing groups, enhancing reaction efficiency .
    • Chloro and nitro substituents deactivate the ring, altering electronic profiles compared to methoxy’s electron-donating nature.

Heterocyclic Analogs

  • Thiazine and Benzimidazole Derivatives ():
    • Thiazine derivatives (e.g., sc-355918) exhibit steric hindrance from the thiomorpholine ring, affecting molecular conformation and metal coordination .
    • Benzimidazole analogs (e.g., sc-334538) demonstrate enhanced electron delocalization and metal interaction capabilities, contrasting with the phenyl-based target compound .

Thioether and Sulfur-Containing Analogs

Reactivity Trends

  • Electrophilic Substitution : Para-methoxy derivatives exhibit enhanced reactivity in electrophilic substitutions compared to meta-substituted analogs .
  • Metal Coordination : Heterocyclic analogs (e.g., benzimidazoles) show stronger metal-binding capabilities than phenyl-based amidoximes .

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Features (1H NMR) Reference
N'-Hydroxy-2-(4-methoxyphenyl) 111–112 δ 8.80 (s, 1H), 7.16 (d, J = 8.8 Hz, 2H), 3.70 (s)
N'-Hydroxy-2-(2-thienyl) 68–74 Not reported
Morpholine Derivative (C6H13N3O2) Not reported Molecular Weight: 159.18
  • The para-methoxy isomer’s higher melting point reflects symmetrical packing efficiency, while thienyl analogs exhibit lower thermal stability .

Biological Activity

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Characteristics

This compound possesses a molecular formula that includes hydroxyl and methoxy groups. These functional groups enhance the compound's solubility and ability to interact with biological systems, which is critical for its biological activity. The compound has a molecular weight of 210.23 g/mol, contributing to its reactivity and interaction with enzymes and receptors.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with active sites in enzymes. The hydroxyl group plays a crucial role in this interaction, facilitating binding to various molecular targets. This interaction can modulate biochemical pathways, leading to potential therapeutic effects such as:

  • Anti-inflammatory effects: Preliminary studies indicate that the compound may inhibit specific enzymes involved in inflammatory processes.
  • Anticancer properties: Its structural features suggest it could potentially inhibit cancer cell growth by interfering with signaling pathways.

Biological Activity Overview

Activity Description
Anti-inflammatoryInhibits enzymes linked to inflammatory responses, potentially reducing symptoms of inflammation.
AnticancerMay slow down the proliferation of cancer cells through enzyme inhibition.
Enzyme inhibitionInteracts with various enzymes, suggesting applications in drug development for enzyme-related diseases.

Case Studies and Experimental Data

  • In Vitro Studies : Various studies have assessed the anti-inflammatory and anticancer potential of this compound. For instance, in experiments involving RAW 264.7 cells, the compound demonstrated a significant reduction in nitric oxide production, indicating anti-inflammatory activity .
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound binds effectively to the active sites of target enzymes, which is crucial for understanding its mechanism of action .
  • Comparative Analysis : Compared to analogs such as N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, this compound shows enhanced binding affinity due to the specific orientation of its substituents .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : The presence of hydroxyl and methoxy groups is expected to enhance absorption through increased solubility.
  • Metabolism : Initial studies suggest that metabolic pathways may involve phase I reactions (oxidation), which could affect the compound's efficacy and safety profile.

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